molecular formula C19H17F3N2O5S B2876411 2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid CAS No. 743451-21-0

2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid

Cat. No. B2876411
CAS RN: 743451-21-0
M. Wt: 442.41
InChI Key: LGOWMXLXKNCIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid” is a chemical compound with the CAS Number: 743451-21-0 . It has a molecular weight of 442.42 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoic acid group, a piperazine ring, and a trifluoromethyl group . The InChI code for this compound is 1S/C19H17F3N2O5S/c20-19(21,22)13-4-3-5-14(12-13)30(28,29)24-10-8-23(9-11-24)17(25)15-6-1-2-7-16(15)18(26)27/h1-7,12H,8-11H2,(H,26,27) .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 442.42 . Its IUPAC name is 2-[(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)carbonyl]benzoic acid .

Scientific Research Applications

Metabolic Pathway Elucidation

The metabolism of novel compounds like 2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid derivatives can be elucidated to identify the enzymes involved in their biotransformation. Mette G. Hvenegaard et al. (2012) studied the oxidative metabolism of a novel antidepressant, revealing insights into the enzymes responsible for the metabolism of such compounds, including CYP2D6, CYP2C9, and CYP3A4/5 among others. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of new drugs (Hvenegaard et al., 2012).

Crystallographic Analysis

Crystal structure analysis provides detailed information on the molecular conformation and arrangement, which is essential for drug design and understanding of molecular interactions. Md. Serajul Haque Faizi et al. (2016) demonstrated this through the crystal structure analysis of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, showing the importance of conformation in molecular recognition and binding (Faizi et al., 2016).

Investigation of Mesomorphic Properties

Research on hydrogen-bonded mesomorphic complexes has highlighted the capability of certain benzoic acid derivatives to form hydrogen-bonded dimeric supermolecules, leading to the self-assembly of infinite ribbons or columnar phases. This is vital for the development of new materials with specific optical and electronic properties. Studies by A. Kohlmeier and D. Janietz (2006, 2010) on mixtures with semiperfluorinated benzoic acids have shown how these structures can be manipulated to achieve desired mesomorphic properties (Kohlmeier & Janietz, 2006)(Kohlmeier & Janietz, 2010).

Antimicrobial and Antioxidant Activity

Exploring the biological activity of chemical compounds is a critical aspect of pharmaceutical research. Studies on derivatives of this compound have shown promising antimicrobial and antioxidant activities. For instance, L. Mallesha and K. Mohana (2011) synthesized novel derivatives and evaluated their antimicrobial and antioxidant activities, highlighting the potential therapeutic applications of these compounds (Mallesha & Mohana, 2011).

Enzyme Inhibition for Disease Management

The design and synthesis of novel compounds targeting specific enzymes involved in disease pathways are a significant focus of medicinal chemistry. For example, Nabih Lolak et al. (2020) investigated benzenesulfonamides incorporating 1,3,5-triazine motifs for their ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are targets in the management of diseases such as Alzheimer's and Parkinson's (Lolak et al., 2020).

properties

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O5S/c20-19(21,22)13-4-3-5-14(12-13)30(28,29)24-10-8-23(9-11-24)17(25)15-6-1-2-7-16(15)18(26)27/h1-7,12H,8-11H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOWMXLXKNCIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>66.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.